2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both fluorophenyl and methoxyphenyl groups in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step reactions starting from commercially available precursors
Formation of Pyrazoloquinoline Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a quinoline derivative under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction using a methoxybenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or platinum, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3aS,4S,9bS)-8-(4-fluorophenyl)-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinolin-1-yl]ethanone
- 1-[(3aR,4R,9bR)-8-(4-fluorophenyl)-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinolin-1-yl]ethanone
Uniqueness
The uniqueness of 2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H21FN4O2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H21FN4O2/c1-33-20-12-6-17(7-13-20)14-29-24(32)16-31-26-21-4-2-3-5-23(21)28-15-22(26)25(30-31)18-8-10-19(27)11-9-18/h2-13,15H,14,16H2,1H3,(H,29,32) |
InChI Key |
VWLNMMFUIXDEHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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